甲基4-氟肉桂酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

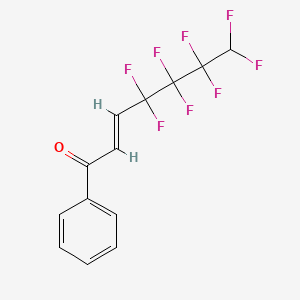

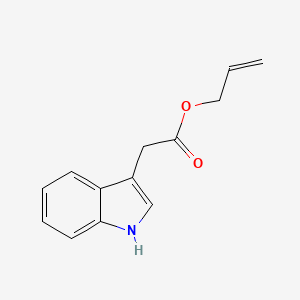

The synthesis of methyl 4-fluorocinnamate can be efficiently achieved through the esterification of 4-fluorocinnamic acid and methanol, utilizing strongly acidic cationic exchange resin as a catalyst. This method proves to be cost-efficient, less erosive to equipment, and suitable for large-scale preparation. The process yields methyl 4-fluorocinnamate with high purity, as confirmed by thin layer chromatography, and its identity is further characterized by melting point, infrared spectrum (IR), and 1H nuclear magnetic resonance spectroscopy (1H NMR), achieving an optimum yield of 97.5% (C. Si, 2004).

Molecular Structure Analysis

Methyl 4-fluorocinnamate's molecular structure has been extensively studied through high-resolution spectroscopic techniques and quantum-chemical calculations. These studies reveal the electronic structure and spectroscopic properties of its lower excited singlet states, providing insights into its conformational behavior and interaction with water molecules. Such detailed structural analysis aids in understanding the compound's chemical behavior and potential for further chemical modifications (M. de Groot et al., 2008).

Chemical Reactions and Properties

Methyl 4-fluorocinnamate participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. Its involvement in nucleophilic addition reactions, for instance, underscores its versatility in forming complex organic structures. These reactions are crucial for the synthesis of compounds with potential antitumor properties, demonstrating the compound's significance in medicinal chemistry (R. Castle et al., 1965).

科学研究应用

合成和催化应用

- 合成过程: 通过4-氟肉桂酸和甲醇的酯化反应,使用强酸性阳离子交换树脂作为催化剂合成甲基4-氟肉桂酸酯。这种方法提供了高产率(97.5%),成本效益高,对设备侵蚀小,适合大规模生产手性药用材料(Si, 2004)。

光谱学和分子研究

- 核磁共振光谱: 该化合物已经通过13C和19F核磁共振光谱进行了研究,特别是在取代乙基α-氟肉桂酸酯的背景下。这些研究对于理解氟肉桂酸酯的分子结构和电子环境至关重要(Robinson, Stablein, & Slater, 1990)。

生物医学应用

- 药物传递: 与甲基4-氟肉桂酸酯相关的N-(4-N,N-二甲氨基肉桂酰)壳聚糖的甲基化衍生物已被探索,以提高治疗大分子在肠道吸收的潜力。这些研究对于开发新的药物传递系统至关重要(Kowapradit et al., 2010)。

环境和生物技术应用

- 生物增强在废水处理中的应用: 研究表明,使用特定细菌菌株的生物增强可以有效地从废水中去除4-氟肉桂酸等氟化合物,突显了其在环境生物技术中的潜力(Amorim et al., 2013)。

生物降解研究

- 完全生物降解: 涉及细菌菌株的研究表明,4-氟肉桂酸可以完全生物降解,表明这些微生物在降解合成化合物方面的环境应用(Hasan et al., 2010)。

化疗研究

- DNA 甲基化和癌症治疗: 对关键细胞周期调节因子(如CDKNA2/p16)在使用5-氟尿嘧啶等药物进行化疗时的DNA甲基化状态进行的研究,为乳腺癌治疗反应提供了见解(Klajic et al., 2014)。

光谱分析

- 高分辨率光谱学: 甲基4-氟肉桂酸酯已经通过高分辨率光谱学进行了广泛研究,揭示了该化合物的构象异质性和激发态动力学的重要信息(de Groot et al., 2008)。

属性

IUPAC Name |

methyl (E)-3-(4-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCAEKOZRUMTB-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is a cost-effective method for synthesizing Methyl 4-fluorocinnamate?

A1: The research highlights a cost-efficient method for synthesizing Methyl 4-fluorocinnamate using strongly acidic cationic exchange resin as a catalyst for the esterification of 4-fluorocinnamic acid and methanol []. This method resulted in a 97.5% yield of Methyl 4-fluorocinnamate, confirmed by melting point, IR, and 1H NMR analysis []. The use of the resin also offers advantages such as reduced equipment corrosion and suitability for large-scale production [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, (R)- (9CI)](/img/no-structure.png)